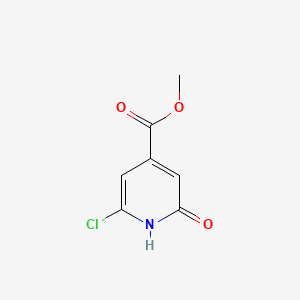
N-Benzyl-1-(3-bromophenyl)methanamine hydrochloride
Vue d'ensemble
Description
N-Benzyl-1-(3-bromophenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C14H14BrN·HCl. It is a solid substance that is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes a benzyl group attached to a methanamine moiety, with a bromine atom positioned on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-(3-bromophenyl)methanamine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with benzylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Benzyl-1-(3-bromophenyl)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzylamines.
Applications De Recherche Scientifique
Chemistry: N-Benzyl-1-(3-bromophenyl)methanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of brominated aromatic amines on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It is studied for its potential therapeutic effects and its interactions with biological targets.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies.
Mécanisme D'action
The mechanism of action of N-Benzyl-1-(3-bromophenyl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride
- N-Benzyl-1-(2-bromophenyl)methanamine hydrochloride
- N-Benzyl-1-(3-chlorophenyl)methanamine hydrochloride
Comparison: N-Benzyl-1-(3-bromophenyl)methanamine hydrochloride is unique due to the position of the bromine atom on the phenyl ring. This positional isomerism can lead to differences in reactivity, biological activity, and physical properties compared to its analogs. For example, the 4-bromo and 2-bromo analogs may have different steric and electronic effects, influencing their chemical behavior and interactions with biological targets.
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN.ClH/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12;/h1-9,16H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEVXNYKULRALY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70251-04-6 | |
| Record name | Benzenemethanamine, 3-bromo-N-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70251-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Methylsulfanyl)-6-phenylthieno[2,3-e][1,2,4]triazine](/img/structure/B1659915.png)





![2-[(5-Bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B1659925.png)

![(Bicyclo[2.2.1]hept-5-en-2-yl)(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B1659928.png)

![N'~1~,N'~2~-bis[(1E)-3-phenylpropylidene]ethanedihydrazide](/img/structure/B1659930.png)
![N,N'-bis[(E)-(4-acetamidophenyl)methylideneamino]oxamide](/img/structure/B1659931.png)
![1-[(Phenylsulfonyl)amino]cyclopentanecarboxylic acid](/img/structure/B1659933.png)
![4-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1659938.png)
